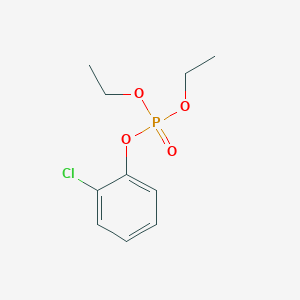

Phosphoric acid, o-chlorophenyl diethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phosphoric acid, o-chlorophenyl diethyl ester, also known as ethyl o-chlorophenylphosphonate (ECPP), is a chemical compound that has a wide range of applications in scientific research. It is a colorless liquid with a strong odor and is soluble in organic solvents such as ethanol and ether. ECPP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. Due to its inhibitory activity, ECPP has been extensively used in the field of neuroscience to study the mechanisms of neurotransmission and neuromuscular function.

Wirkmechanismus

ECPP acts as a competitive inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances neurotransmission and neuromuscular function. ECPP has been shown to have a high affinity for acetylcholinesterase, making it a potent inhibitor of the enzyme.

Biochemical and Physiological Effects:

The inhibition of acetylcholinesterase by ECPP has a number of biochemical and physiological effects. Increased levels of acetylcholine in the nervous system can lead to enhanced cognitive function, improved memory retention, and increased muscle contraction. However, excessive accumulation of acetylcholine can also lead to overstimulation of the nervous system, leading to seizures, convulsions, and respiratory failure.

Vorteile Und Einschränkungen Für Laborexperimente

ECPP has several advantages as a tool for scientific research. It is a potent inhibitor of acetylcholinesterase, making it an effective tool for studying the mechanisms of neurotransmission and neuromuscular function. It is also relatively easy to synthesize in a laboratory setting, making it readily available for research purposes. However, ECPP also has some limitations. It is a toxic compound and must be handled with care to avoid exposure. It can also have adverse effects on the nervous system if used in excessive amounts.

Zukünftige Richtungen

There are several future directions for research involving ECPP. One area of interest is the development of new drugs that target acetylcholinesterase as a treatment for Alzheimer's disease and other neurological disorders. ECPP may also have potential as a therapeutic agent for muscle disorders such as myasthenia gravis. Further research is needed to explore these potential applications of ECPP. Additionally, new methods for synthesizing ECPP and other phosphonate compounds may be developed to improve their availability and purity for research purposes.

Synthesemethoden

ECPP can be synthesized through the reaction between o-chlorophenylphosphonic acid and ethanol in the presence of a catalyst such as sulfuric acid. The reaction yields ECPP as a clear liquid with a purity of up to 95%. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

ECPP has been widely used in scientific research as a tool to study the mechanisms of neurotransmission and neuromuscular function. It is a potent inhibitor of acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. By inhibiting the activity of this enzyme, ECPP can increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.

Eigenschaften

CAS-Nummer |

16462-86-5 |

|---|---|

Produktname |

Phosphoric acid, o-chlorophenyl diethyl ester |

Molekularformel |

C10H14ClO4P |

Molekulargewicht |

264.64 g/mol |

IUPAC-Name |

(2-chlorophenyl) diethyl phosphate |

InChI |

InChI=1S/C10H14ClO4P/c1-3-13-16(12,14-4-2)15-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |

InChI-Schlüssel |

APOXHPYVMRKTKO-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OCC)OC1=CC=CC=C1Cl |

Kanonische SMILES |

CCOP(=O)(OCC)OC1=CC=CC=C1Cl |

Andere CAS-Nummern |

16462-86-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.